N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
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Overview
Description
N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylamino Group: This step usually involves nucleophilic substitution reactions where the dimethylamino group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
- N-[4-(methylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
- N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-furan-3-ylpiperidine-1-carboxamide
Uniqueness
N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14-11-18(22(3)4)12-15(2)19(14)21-20(24)23-8-5-16(6-9-23)17-7-10-25-13-17/h7,10-13,16H,5-6,8-9H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEBXVGJOLIQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)N2CCC(CC2)C3=CSC=C3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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